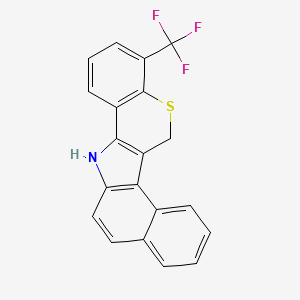
4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzothiopyranoindoles, which are characterized by the fusion of benzene, thiophene, and indole rings. The presence of a trifluoromethyl group at the 4-position adds to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole involves several steps. One common method includes the preparation of 7-trifluoromethyl and 8-trifluoromethyl 1thiochroman-4-one, which are then used to synthesize the desired benzothiopyranoindole derivatives . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of 4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular pathways, potentially resulting in therapeutic effects. detailed studies are required to fully elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole can be compared with other similar compounds, such as:
- 1Benzothiopyrano[4,3-b]indole : This compound shares a similar core structure but lacks the trifluoromethyl group, which can significantly alter its chemical properties and biological activity .
- 6H-Benzo[4,5]thieno[2,3-b]indole : Another related compound with a thieno ring instead of a thiopyrano ring, used in the design of thermally activated delayed fluorescence emitters .
The presence of the trifluoromethyl group in this compound makes it unique, as this group can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
52833-73-5 |
|---|---|
Molekularformel |
C20H12F3NS |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
18-(trifluoromethyl)-20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17-nonaene |
InChI |
InChI=1S/C20H12F3NS/c21-20(22,23)15-7-3-6-13-18-14(10-25-19(13)15)17-12-5-2-1-4-11(12)8-9-16(17)24-18/h1-9,24H,10H2 |
InChI-Schlüssel |
JRFXVUDSLKGVQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=C(S1)C(=CC=C3)C(F)(F)F)NC4=C2C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


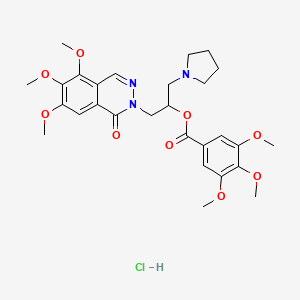
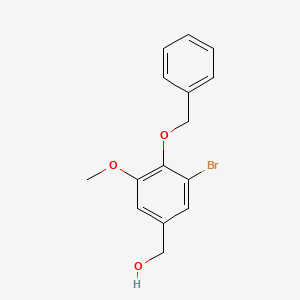
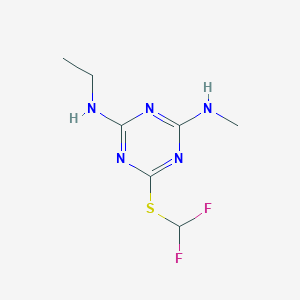

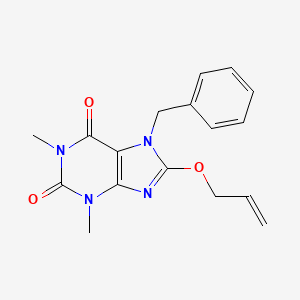

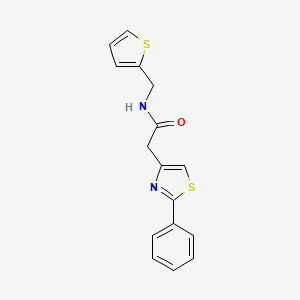
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)


![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)

